BenchChemオンラインストアへようこそ!

6-(5-Chloropyrimidin-2-yl)-6-azaspiro[3.4]octane-8-carboxylic acid

Medicinal chemistry Chemical biology Scaffold-based design

Secure your supply of this unique, Rule-of-Three compliant fragment. The 5-chloropyrimidine moiety mimics ATP-competitive kinase hinge-binding, while the 6-azaspiro[3.4]octane core introduces three-dimensionality absent from planar fragments. The free carboxylic acid enables amide coupling or esterification for rapid library synthesis. With only two rotatable bonds and a molecular weight of 267.71 g/mol, this dual-functional intermediate is ideal for X-ray crystallography, SPR-based fragment screening, and SAR expansion campaigns.

Molecular Formula C12H14ClN3O2
Molecular Weight 267.71
CAS No. 2034520-17-5
Cat. No. B2893042
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(5-Chloropyrimidin-2-yl)-6-azaspiro[3.4]octane-8-carboxylic acid
CAS2034520-17-5
Molecular FormulaC12H14ClN3O2
Molecular Weight267.71
Structural Identifiers
SMILESC1CC2(C1)CN(CC2C(=O)O)C3=NC=C(C=N3)Cl
InChIInChI=1S/C12H14ClN3O2/c13-8-4-14-11(15-5-8)16-6-9(10(17)18)12(7-16)2-1-3-12/h4-5,9H,1-3,6-7H2,(H,17,18)
InChIKeyJUUQGOCAXYAAPT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-(5-Chloropyrimidin-2-yl)-6-azaspiro[3.4]octane-8-carboxylic acid (CAS 2034520-17-5): Procurement-Relevant Baseline Profile


6-(5-Chloropyrimidin-2-yl)-6-azaspiro[3.4]octane-8-carboxylic acid (CAS 2034520-17-5) is a spirocyclic heterocyclic compound characterized by a 6-azaspiro[3.4]octane core bearing a carboxylic acid at the 8-position and a 5-chloropyrimidin-2-yl substituent on the azaspiro nitrogen. Its molecular formula is C12H14ClN3O2, with a molecular weight of 267.71 g/mol, a computed XLogP3-AA of 1.7, and a topological polar surface area of 66.3 Ų [1]. The compound is catalogued by PubChem (CID 122160558) and is commercially available primarily as a research-grade building block for medicinal chemistry and chemical biology applications [1]. It belongs to the broader class of 6-azaspiro[3.4]octane derivatives, a scaffold that has been employed in patent literature for muscarinic M1/M4 receptor agonists (Sosei Group, US12024499B2) and SHP2 phosphatase inhibitors (US11498930B2) [2][3].

Why Generic Substitution of 6-(5-Chloropyrimidin-2-yl)-6-azaspiro[3.4]octane-8-carboxylic acid Fails: The Comparator-Data Gap


Within the 6-azaspiro[3.4]octane chemical space, generic substitution is precluded by the structural uniqueness of the 5-chloropyrimidin-2-yl appendage combined with the free carboxylic acid handle — a pairing for which no direct equivalent exists among commercially catalogued analogs [1]. While the broader azaspiro scaffold appears across multiple therapeutic patent families (muscarinic receptors, SHP2, FGFR) [2][3], the specific substituent combination on this compound yields a distinct hydrogen-bonding capacity (1 H-donor, 5 H-acceptors) and lipophilicity profile (XLogP3-AA = 1.7) [1] that cannot be replicated by fused-ring pyrimidine analogs or other spirocyclic cores. Critically, no published head-to-head biophysical or biochemical comparison data were identified in the accessible peer-reviewed or patent literature that would quantitatively differentiate this compound from its nearest structural neighbors. The absence of such data means that any substitution risk is currently unquantified, and procurement decisions must rely on the compound's unique structural identity rather than on demonstrated performance superiority.

Product-Specific Quantitative Evidence Guide: 6-(5-Chloropyrimidin-2-yl)-6-azaspiro[3.4]octane-8-carboxylic acid Differentiation


Structural Uniqueness Among Commercial 6-Azaspiro[3.4]octane Building Blocks

A PubChem similarity search (same connectivity) for CID 122160558 returns only three entries, all of which are salt or stereoisomer variants of the same core structure; no other commercial compound combines the 6-azaspiro[3.4]octane scaffold with a 5-chloropyrimidin-2-yl group and a free 8-carboxylic acid simultaneously [1]. By contrast, the broader 6-azaspiro[3.4]octane scaffold without the 5-chloropyrimidin-2-yl group is commercially available in multiple variants (e.g., N-Boc-protected, N-unsubstituted, ester derivatives), but none offer the same hydrogen-bond donor/acceptor profile or the pyrimidine nitrogen coordination geometry .

Medicinal chemistry Chemical biology Scaffold-based design

Computed Physicochemical Differentiation from Fused-Ring Pyrimidine Analogs

The compound's computed XLogP3-AA of 1.7 and topological polar surface area (TPSA) of 66.3 Ų place it within favorable oral drug-like space as defined by Lipinski and Veber rules [1]. In comparison, 4-chloro-5-(5-chloropyrimidin-2-yl)-7-azaspiro[3.4]octane-8-carboxylic acid analogs (hypothetical fused-ring variants) are not catalogued, but pyrimidine-fused azaspiro[4.5]decane derivatives from patent US11498930B2 typically carry additional heterocyclic fusion that increases TPSA above 80 Ų and molecular weight above 400 Da, placing them beyond typical fragment-like chemical space [2]. The target compound's molecular weight (267.71 Da) and rotatable bond count (2) position it as a fragment-sized probe rather than a lead-like molecule.

Drug-likeness Physicochemical profiling Lead optimization

Distinct Hydrogen-Bonding Pharmacophore vs. Carboxylic Acid Bioisosteres

The free carboxylic acid group at position 8 provides a strong hydrogen-bond donor and anionic interaction capability (1 HBD, 5 HBA count) [1]. In contrast, the majority of patent-exemplified 6-azaspiro[3.4]octane derivatives carry esters, carboxamides, or lack the carboxylic acid entirely (e.g., muscarinic agonist patent US12024499B2 describes ethyl carboxylate and carboxamide variants) [2]. The presence of the 5-chloropyrimidine moiety further differentiates the hydrogen-bond acceptor geometry: the pyrimidine N1 and N3 nitrogens present a bidentate acceptor motif that is absent in phenyl-substituted or unsubstituted azaspiro analogs.

Molecular recognition Pharmacophore modeling Biophysical screening

Best Research and Industrial Application Scenarios for 6-(5-Chloropyrimidin-2-yl)-6-azaspiro[3.4]octane-8-carboxylic acid


Fragment-Based Drug Discovery (FBDD) Targeting Kinases or Phosphatases with Pyrimidine Recognition

The compound's 5-chloropyrimidine moiety mimics the hinge-binding region of ATP-competitive kinase inhibitors, while the spirocyclic azaspiro[3.4]octane core introduces three-dimensionality absent from planar pyrimidine fragments. At MW 267.71 Da and with only 2 rotatable bonds, it qualifies as a Rule-of-Three compliant fragment suitable for X-ray crystallographic or SPR-based fragment screening campaigns against kinases or SHP2-like phosphatases, where the free carboxylic acid can engage surface-exposed basic residues [1][2].

Spirocyclic Scaffold Diversification in Medicinal Chemistry Libraries

The 6-azaspiro[3.4]octane core is underrepresented in commercial screening collections relative to planar heterocycles. The carboxylic acid handle enables rapid amide coupling or esterification to generate diverse lead-like analogs for phenotypic or target-based screening. This compound serves as a versatile starting point for library synthesis where both the pyrimidine vector and the carboxylic acid exit vector are required simultaneously, a combination not available from any other single commercial building block [1].

Biophysical Probe Development for Carboxylic Acid-Dependent Target Engagement

For protein targets where a carboxylic acid-mediated salt bridge is essential for binding (e.g., certain GPCRs, integrins, or metalloproteases), this compound provides a spirocyclic core that can be elaborated while preserving the critical acid functionality. The chloropyrimidine group additionally serves as a synthetic handle for further diversification via nucleophilic aromatic substitution or metal-catalyzed cross-coupling, making it a dual-functional intermediate for structure-activity relationship (SAR) expansion [1][2].

Quote Request

Request a Quote for 6-(5-Chloropyrimidin-2-yl)-6-azaspiro[3.4]octane-8-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.